![molecular formula C12H20O4 B1602264 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 62141-26-8](/img/structure/B1602264.png)
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is a chemical compound with the molecular formula C12H20O4 . It is used for research purposes.
Molecular Structure Analysis
The InChI code for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is 1S/C12H20O4/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate are not detailed in the available resources .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is 228.28 g/mol. Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the resources .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Intermediates
Synthesis of Pheromones : Research has demonstrated the utility of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate derivatives in the synthesis of optically active pheromones. A notable study illustrated the preparation of such compounds from a common chiral precursor, showcasing the compound's role in synthesizing environmentally significant molecules (Hungerbühler et al., 1980).
Organic Nonlinear Optical Materials : Another application involves the synthesis and characterization of organic nonlinear optical materials for potential use in devices like laser frequency doublers. The study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane highlighted its favorable properties for nonlinear optical applications (Kagawa et al., 1994).
Antimicrobial Agents : The isolation and characterization of new compounds from natural sources like red seaweed have also been reported. These compounds, with a similar structural motif, have shown promising antimicrobial and antioxidative properties, suggesting potential applications in developing new antimicrobial agents (Makkar & Chakraborty, 2018).
Medicinal Chemistry Applications
- Medicinal Chemistry : The compound's derivatives have been utilized in the synthesis of molecules with potential medicinal chemistry applications. For instance, the creation of substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates showcases its role in the development of novel medicinal compounds (Sabitov et al., 2020).
Advanced Material Synthesis
- Advanced Material Synthesis : The compound has also found use in the synthesis of advanced materials. A study on the growth and characterization of a new organic material for nonlinear optical devices provides insights into the material's purification, single crystal growth, and characterization, affirming its potential in advanced material applications (Kagawa et al., 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGQIZPUMIISPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577026 | |
| Record name | Ethyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
CAS RN |
62141-26-8 | |
| Record name | Ethyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



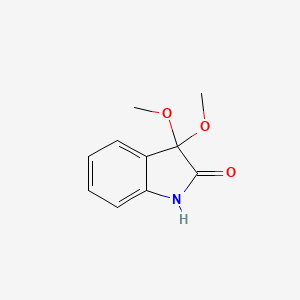
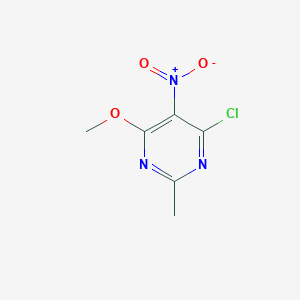
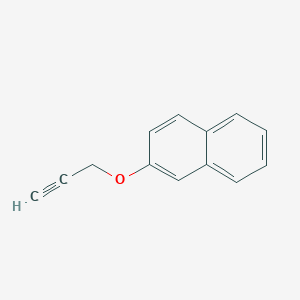






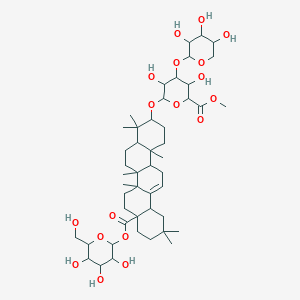
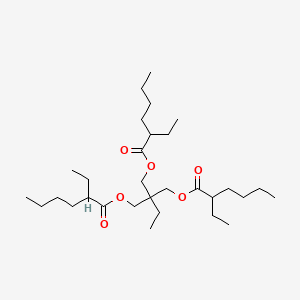
![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)